4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 881040-96-6
Cat. No.: VC2013867
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881040-96-6 |
|---|---|
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |
| Standard InChI Key | RRRIOKRJWOOFTH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |
Introduction
Chemical Identity and Structure
4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 881040-96-6) is a heterocyclic compound belonging to the pyrazolone class. It features a core pyrazolone scaffold with a 3-chlorophenyl substituent at position 5 and a 2-aminoethyl group at position 4. The molecular structure contains multiple functional groups including a ketone, a primary amine, and an aromatic ring with halogen substitution, contributing to its chemical reactivity and potential biological activity.
Basic Properties
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |
| CAS Registry Number | 881040-96-6 |
| Appearance | Not specified in literature |
Structural Identifiers
For precise identification and database referencing, the following structural identifiers are available:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |
| Standard InChIKey | RRRIOKRJWOOFTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |
| PubChem Compound ID | 4715329 |
Synthesis Methods
General Synthetic Routes
Synthesis of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically follows methods similar to those used for related pyrazolone derivatives. Several potential synthetic approaches can be inferred from literature on related compounds:
Condensation with Hydrazine Derivatives
One probable synthetic route involves the reaction of appropriate β-keto esters with hydrazine or its derivatives. This approach is commonly employed for synthesizing the pyrazolone core structure . For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, this might involve:
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Preparation of a β-keto ester containing the 3-chlorophenyl group
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Reaction with hydrazine to form the pyrazolone ring
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Subsequent modification to introduce the 2-aminoethyl substituent
Masamune-Claisen Type Condensation
Literature suggests that for similar compounds, a synthetic pathway involving Masamune-Claisen type condensation has been successful. From search result , we can infer a potential three-step synthesis:
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Starting with a protected β-alanine derivative
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Formation of a β-keto ester through condensation
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Treatment with hydrazine derivatives to obtain the pyrazolone ring
Physical and Chemical Properties
Physical Characteristics
The physical properties of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one are essential for its characterization and application development:
| Property | Value |
|---|---|
| Physical State | Presumed solid at room temperature |
| Solubility | Likely soluble in polar organic solvents |
| Melting Point | Not specified in available literature |
| LogP | Not specified in available literature |
Chemical Reactivity
The chemical reactivity of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can be inferred from its functional groups:
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The primary amine group (-NH2) can participate in nucleophilic substitution reactions, acylation, and can form imines with aldehydes and ketones
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The pyrazolone ring can undergo various tautomeric forms, affecting its reactivity
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The presence of the 3-chlorophenyl group may influence electron distribution and modify the reactivity of adjacent functional groups
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The compound potentially exhibits acid-base properties due to the presence of both acidic (NH of pyrazolone) and basic (primary amine) groups
Tautomerism
Like many pyrazolone derivatives, 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one likely exhibits tautomerism. Based on studies of related compounds, it may exist in various tautomeric forms:
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OH-tautomer (5-hydroxy-1H-pyrazole form)
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NH-tautomer (1H-pyrazol-5(4H)-one form)
The predominant tautomeric form may depend on solvent polarity and hydrogen bonding capabilities .
Spectroscopic Characterization
Infrared Spectroscopy
For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, characteristic IR absorption bands would likely include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amine) | 3300-3500 |
| N-H stretching (pyrazolone) | 3200-3300 |
| C=O stretching | 1650-1700 |
| C=N stretching | 1590-1620 |
| C-Cl stretching | 730-770 |
¹H NMR Spectroscopy
Anticipated ¹H NMR signals for 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one would include:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 7.2-7.6 | Multiple signals |
| NH (pyrazolone) | 10.5-11.5 | Broad singlet |
| CH₂ (adjacent to amine) | 2.8-3.1 | Triplet |
| CH₂ (adjacent to pyrazolone) | 2.4-2.7 | Triplet |
| NH₂ | 1.8-2.2 | Broad singlet |
¹³C NMR Spectroscopy
Expected ¹³C NMR signals would include:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 155-165 |
| Aromatic carbons | 120-140 |
| C-Cl | 130-135 |
| C-N (pyrazolone) | 145-155 |
| CH₂ (aminoethyl) | 30-45 |
Mass Spectrometry
In mass spectrometric analysis, the compound would likely display:
-
Molecular ion peak at m/z 237.68 (corresponding to the molecular weight)
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Fragment ions resulting from the cleavage of the aminoethyl group
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Characteristic chlorine isotope pattern (M and M+2 peaks in approximately 3:1 ratio)
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for developing derivatives with enhanced properties:
Key Structural Features
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The pyrazolone core is essential for many biological activities associated with this class of compounds
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The 3-chlorophenyl substituent may enhance lipophilicity and membrane permeability
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The aminoethyl side chain provides a basic center that could influence:
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Solubility profiles
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Receptor interactions
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Pharmacokinetic properties
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Modification Strategies
Potential modification strategies to enhance activity or properties might include:
| Modification Site | Potential Modifications | Expected Effect |
|---|---|---|
| Pyrazolone NH | Alkylation/acylation | Altered hydrogen bonding; improved stability |
| Chlorophenyl group | Different halogens or positions | Modified lipophilicity and electronic effects |
| Aminoethyl chain | Chain length variation | Changed flexibility and binding properties |
| Amino group | Alkylation, acylation | Modified basicity; additional interactions |
Analytical Methods
Chromatographic Analysis
For purity assessment and quantification, the following methods would be suitable:
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High-Performance Liquid Chromatography (HPLC)
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Stationary phase: C18 reversed-phase column
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Mobile phase: Mixture of acetonitrile and buffer
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Detection: UV at approximately 254-280 nm
-
-
Thin-Layer Chromatography (TLC)
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Stationary phase: Silica gel
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Mobile phase: Appropriate mixture of ethyl acetate, hexane, and methanol
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Visualization: UV light and appropriate staining reagents
-
| Test | Acceptance Criteria |
|---|---|
| HPLC purity | ≥98.0% |
| Appearance | Solid (color not specified) |
| Identification | Positive by IR, NMR and MS |
| Water content | ≤0.5% |
| Residual solvents | Within acceptable limits |
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